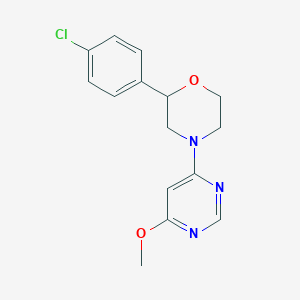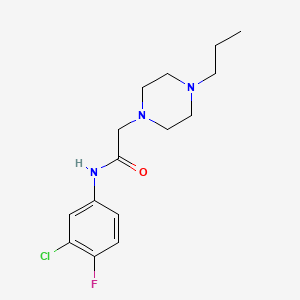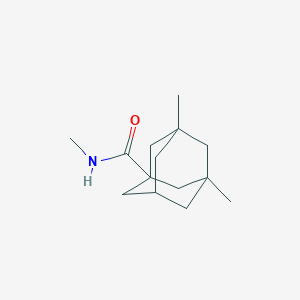
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one, also known as BB1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BB1 belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action is not fully understood. However, it has been proposed that this compound exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK signaling pathways. This compound's ability to inhibit the activity of these pathways leads to the downregulation of pro-inflammatory cytokines and chemokines, induction of cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects are diverse and depend on the specific application. In cancer research, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In neuroprotection, this compound protects neurons from oxidative stress and inflammation-induced damage, leading to the preservation of neuronal function. In anti-inflammatory therapy, this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for research purposes. This compound exhibits potent biological activity, making it a promising candidate for therapeutic applications. This compound's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
However, this compound also has some limitations for lab experiments. This compound's mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. This compound's potential toxicity and side effects need to be further investigated before it can be used for clinical applications.
Direcciones Futuras
For 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one research include elucidating its mechanism of action, exploring its potential therapeutic applications in other fields, and developing this compound analogs with improved biological activity and reduced toxicity.
Métodos De Síntesis
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-bromobenzaldehyde with sec-butylamine to form 4-bromobenzylamine. The second step involves the reaction of 4-bromobenzylamine with thiourea to form 5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of a sec-butyl group to the thiazolidinone ring forms this compound.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In neuroprotection, this compound has been found to protect neurons from oxidative stress and inflammation-induced damage. This compound also exhibits neuroprotective effects against ischemic stroke and traumatic brain injury. This compound's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
In anti-inflammatory therapy, this compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound's anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS2/c1-3-9(2)16-13(17)12(19-14(16)18)8-10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJKMEINQYDXCR-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)


![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)

![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)

![[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5402581.png)
![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)

![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
